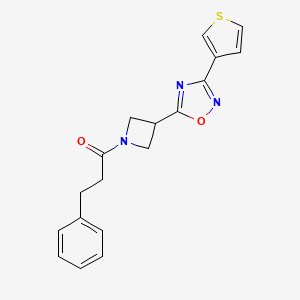
3-Phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a synthetic molecule that appears to be designed for potential antimicrobial applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the azetidinone core and the thiophenyl group, are recurrent in the literature as part of molecules synthesized for their potential biological activities, particularly as antimicrobial agents .
Synthesis Analysis
The synthesis of azetidinone derivatives typically involves the reaction of an appropriate starting material with chloroacetyl chloride to form the azetidinone ring. For instance, in one study, aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione undergoes condensation with aromatic aldehydes followed by cyclocondensation with chloroacetyl chloride to yield azetidinone derivatives . Similarly, other studies describe the formation of azetidinone rings through reactions with chloroacetic acid and other reagents . These methods could potentially be adapted for the synthesis of the compound , using the appropriate thiophenyl-oxadiazole starting material.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered azetidinone ring, which is known to impart significant biological activity to these compounds. The presence of substituents like the thiophenyl group and the oxadiazole ring in the compound of interest suggests that it may interact with biological targets in a specific manner, potentially enhancing its antimicrobial properties .
Chemical Reactions Analysis
Azetidinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the chloro group in the azetidinone ring can be substituted with various nucleophiles, leading to a diverse array of derivatives . The oxadiazole ring is also a site for potential chemical modifications. These reactions can be exploited to fine-tune the biological activity and physicochemical properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic rings typically results in compounds with moderate to high polarity, which can affect their solubility and distribution in biological systems. The spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and elemental analysis, are crucial for confirming the structure of these compounds . These properties are essential for understanding the compound's behavior in biological assays and for optimizing its pharmacokinetic profile.
properties
IUPAC Name |
3-phenyl-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16(7-6-13-4-2-1-3-5-13)21-10-15(11-21)18-19-17(20-23-18)14-8-9-24-12-14/h1-5,8-9,12,15H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHCMZRBEKJOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)
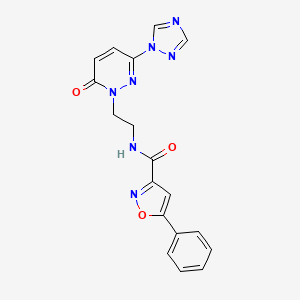
![3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002533.png)
![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)
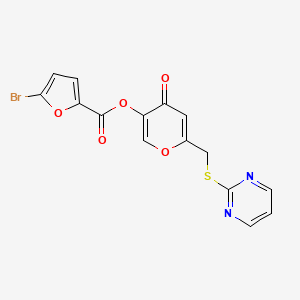

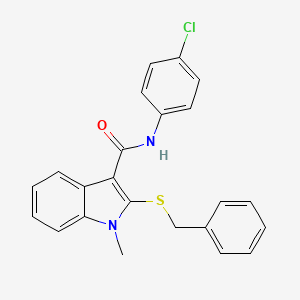
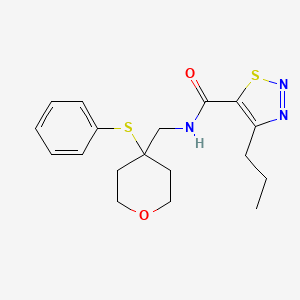
![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)

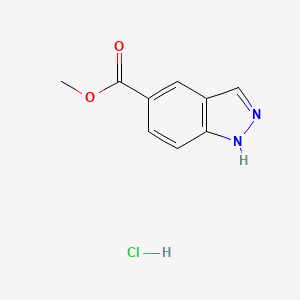
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3002554.png)